molecular formula C11H7BrF3NO B12283709 1-(6-Bromo-5-methyl-3-indolyl)-2,2,2-trifluoroethanone

1-(6-Bromo-5-methyl-3-indolyl)-2,2,2-trifluoroethanone

Cat. No.: B12283709
M. Wt: 306.08 g/mol
InChI Key: STBRJASLXOHDJK-UHFFFAOYSA-N
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Description

1-(6-Bromo-5-methyl-3-indolyl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl ketone moiety attached to the indole ring.

Preparation Methods

The synthesis of 1-(6-Bromo-5-methyl-3-indolyl)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-methylindole.

    Bromination: The 5-methylindole undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Trifluoroacetylation: The brominated intermediate is then subjected to trifluoroacetylation using trifluoroacetic anhydride (TFAA) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(6-Bromo-5-methyl-3-indolyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl group on the indole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Reducing Agents: LiAlH4, NaBH4

    Oxidizing Agents: KMnO4

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Bromo-5-methyl-3-indolyl)-2,2,2-trifluoroethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(6-Bromo-5-methyl-3-indolyl)-2,2,2-trifluoroethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound could affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

1-(6-Bromo-5-methyl-3-indolyl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:

    1-(5-Methyl-3-indolyl)-2,2,2-trifluoroethanone: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(6-Bromo-3-indolyl)-2,2,2-trifluoroethanone: Lacks the methyl group, which may influence its chemical properties and interactions.

    1-(6-Bromo-5-methyl-3-indolyl)-2,2,2-difluoroethanone: Has a difluoromethyl ketone group instead of a trifluoromethyl ketone group, which may alter its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-bromo-5-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO/c1-5-2-6-7(10(17)11(13,14)15)4-16-9(6)3-8(5)12/h2-4,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBRJASLXOHDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NC=C2C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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